Kinase Selectivity Profile: LDN-212854 vs. LDN-193189 vs. ALK Family Baselines
LDN-212854 exhibits a 2-fold selectivity for ALK2 over ALK1 (IC₅₀ 1.3 nM vs. 2.4 nM), a 66-fold selectivity over ALK3 (1.3 nM vs. 85.8 nM), a 1,641-fold selectivity over ALK4 (1.3 nM vs. 2,133 nM), and a 7,135-fold selectivity over ALK5 (1.3 nM vs. 9,276 nM) in kinase inhibition assays . In contrast, LDN-193189 demonstrates pan-BMP receptor inhibition with IC₅₀ values of 0.8 nM for ALK2 and 5.3 nM for ALK3 (only ~6.6-fold selectivity), lacking the pronounced discrimination against ALK3, ALK4, and ALK5 observed with LDN-212854 [1]. Additionally, LDN-212854 exhibits >5,000-fold selectivity for BMP receptors over the closely related TGF-β and activin type I receptors .
| Evidence Dimension | Kinase inhibition potency (IC₅₀) and selectivity fold-change |
|---|---|
| Target Compound Data | ALK2 IC₅₀ = 1.3 nM; Selectivity vs. ALK5 = 7,135-fold |
| Comparator Or Baseline | LDN-193189: ALK2 IC₅₀ = 0.8–5 nM, ALK3 IC₅₀ = 5.3–30 nM; Selectivity vs. ALK5 = ~200-fold |
| Quantified Difference | LDN-212854 demonstrates 66-fold to 7,135-fold selectivity across ALK3–ALK5 versus 2–6.6-fold for LDN-193189 |
| Conditions | In vitro kinase inhibition assays using recombinant ALK kinases |
Why This Matters
The narrower selectivity window of LDN-212854 reduces confounding off-target BMP/TGF-β pathway cross-talk, enabling more precise mechanistic dissection of ALK2-mediated signaling.
- [1] Sanvitale CE, et al. A new class of small molecule inhibitor of BMP signaling. PLoS One. 2013;8(4):e62721. View Source
